Atropisomer Rotational Barrier
In the Mazzanti et al. (2019) study, the isopropoxy-bearing azaborinine 1b (derived from 1-bromo-2-(propan-2-yloxy)naphthalene) exhibited diastereotopic isopropyl CH3 signals that did not coalesce up to +120 °C by dynamic 1H NMR (D-NMR), indicating a rotational barrier substantially higher than that of the analogous o-tolyl compound 1a (ΔG‡calc = 10.8 kcal mol–1). The 2-methyl-1-naphthyl analog 1d achieved a measured ΔG‡rac of 26.0 kcal mol–1, but this still represents a rotational energy more than 12 kcal mol–1 lower than its all-carbon isostere 9-(2-methylnaphthalen-1-yl)phenanthrene [1]. The isopropoxy substituent thus provides a tunable steric handle between the low-barrier o-tolyl (10.8 kcal mol–1) and the high-barrier o-ethylphenyl or 2-methylnaphthyl systems, enabling room-temperature conformational stability without requiring cryogenic handling.
| Evidence Dimension | Atropisomer rotational barrier (ΔG‡) or coalescence temperature |
|---|---|
| Target Compound Data | 1b (2-isopropoxy-1-naphthyl): no coalescence of diastereotopic CH3 signals up to +120 °C by D-NMR |
| Comparator Or Baseline | 1a (o-tolyl): ΔG‡calc = 10.8 kcal mol–1; 1d (2-methyl-1-naphthyl): ΔG‡rac = 26.0 kcal mol–1 |
| Quantified Difference | Barrier >10.8 kcal mol–1 (1b vs. 1a, inferred from absence of coalescence at +120 °C); 1b barrier lies between 10.8 and 26.0 kcal mol–1 |
| Conditions | Variable-temperature 1H NMR (600 MHz, CD2Cl2, +25 °C to +120 °C); DFT at B3LYP/6-31G(d) level |
Why This Matters
For procurement targeting atropisomer synthesis, the branched isopropoxy group provides the only documented steric regime that yields room-temperature-stable conformational enantiomers without the excessive barrier (and attendant synthetic difficulty) of the 2-methylnaphthyl system.
- [1] Mazzanti, A.; Boffa, M.; Marotta, E.; Mancinelli, M. Axial Chirality at the Boron–Carbon Bond: Synthesis, Stereodynamic Analysis, and Atropisomeric Resolution of 6-Aryl-5,6-dihydrodibenzo[c,e][1,2]azaborinines. J. Org. Chem. 2019, 84 (19), 12253–12258. DOI: 10.1021/acs.joc.9b01550. View Source
